molecular formula C16H14F2N2S B5720464 N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

Cat. No.: B5720464
M. Wt: 304.4 g/mol
InChI Key: LZNVVOSDYYOMGG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a difluorophenyl group attached to an isoquinoline ring, which is further connected to a carbothioamide moiety. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide typically involves the condensation of 2,4-difluoroaniline with an appropriate isoquinoline derivative under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) in anhydrous tetrahydrofuran (THF) as a solvent, followed by refluxing the mixture for several hours . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

For industrial-scale production, the process is often scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also modulates signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is unique due to its isoquinoline core, which imparts distinct chemical and biological properties. The combination of difluorophenyl and carbothioamide groups further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2S/c17-13-5-6-15(14(18)9-13)19-16(21)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNVVOSDYYOMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792679
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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